Ppo-IN-3

Description

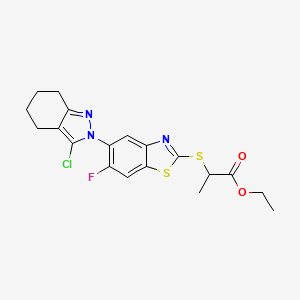

Structure

3D Structure

Properties

Molecular Formula |

C19H19ClFN3O2S2 |

|---|---|

Molecular Weight |

440.0 g/mol |

IUPAC Name |

ethyl 2-[[5-(3-chloro-4,5,6,7-tetrahydroindazol-2-yl)-6-fluoro-1,3-benzothiazol-2-yl]sulfanyl]propanoate |

InChI |

InChI=1S/C19H19ClFN3O2S2/c1-3-26-18(25)10(2)27-19-22-14-9-15(12(21)8-16(14)28-19)24-17(20)11-6-4-5-7-13(11)23-24/h8-10H,3-7H2,1-2H3 |

InChI Key |

CLTRXHJSZGNTNX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)SC1=NC2=CC(=C(C=C2S1)F)N3C(=C4CCCCC4=N3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Inhibitors on Polyphenol Oxidase

Disclaimer: Initial searches for a specific inhibitor designated "Ppo-IN-3" did not yield publicly available scientific literature. The "Ppo-IN-" nomenclature may refer to a proprietary compound series not detailed in the accessible domain. This guide, therefore, provides a comprehensive overview of the mechanisms of action for well-characterized inhibitors of polyphenol oxidase (PPO), addressing the core requirements of the original query for a technical audience of researchers, scientists, and drug development professionals.

Introduction to Polyphenol Oxidase (PPO)

Polyphenol Oxidase (EC 1.10.3.1), also known as catechol oxidase or tyrosinase, is a copper-containing enzyme ubiquitous in plants, fungi, and animals. PPO catalyzes two primary reactions: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to highly reactive o-quinones (diphenolase activity). These o-quinones are precursors to the formation of brown, red, or black pigments through non-enzymatic polymerization, a process commonly observed as enzymatic browning in damaged fruits and vegetables. This browning affects the nutritional quality, flavor, and consumer acceptability of food products, leading to significant economic losses. Consequently, the inhibition of PPO is a major focus in the food industry and is also relevant in medical and cosmetic fields due to the enzyme's role in insect molting and mammalian pigmentation.

The active site of PPO contains a binuclear copper center, where two copper ions are coordinated by histidine residues. This copper center is crucial for the binding of phenolic substrates and molecular oxygen, facilitating the catalytic reactions.

Mechanisms of Polyphenol Oxidase Inhibition

PPO inhibitors can be classified based on their mechanism of action. The primary strategies for inhibition involve targeting the enzyme's active site, chelating the essential copper ions, or chemically reducing the o-quinone products back to their diphenol precursors.

Competitive inhibitors are typically structurally similar to the native substrate and bind reversibly to the enzyme's active site. This binding event prevents the substrate from accessing the active site, thereby inhibiting the enzymatic reaction. The effect of a competitive inhibitor can be overcome by increasing the substrate concentration.

A classic example is benzoic acid , which competes with phenolic substrates for binding to the PPO active site.[1][2] Kinetic analysis through Lineweaver-Burk plots for competitive inhibition shows a family of lines that intersect on the y-axis, indicating that the maximum reaction velocity (Vmax) is unchanged, while the Michaelis constant (Km) increases in the presence of the inhibitor.[3]

Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate (ES) complex, but with different affinities. This type of inhibition affects both the Vmax and the Km of the reaction. The inhibitor binds to a site distinct from the active site, causing a conformational change that affects both substrate binding and catalysis.

Sodium azide is an example of a mixed-type inhibitor of mushroom PPO.[1][2] In this case, the inhibitor can bind to both the free enzyme (with an inhibition constant Ki) and the ES complex (with an inhibition constant KIS). Lineweaver-Burk plots for mixed inhibition show lines that intersect to the left of the y-axis.

Non-competitive inhibition is a special case of mixed-type inhibition where the inhibitor has the same affinity for both the free enzyme and the ES complex (Ki = KIS). The inhibitor binds to a site other than the active site and reduces the enzyme's catalytic efficiency without affecting substrate binding. This results in a decrease in Vmax with no change in Km.

Reducing agents, such as ascorbic acid (Vitamin C) , do not directly inhibit the PPO enzyme in all cases but act as anti-browning agents by reducing the o-quinones produced by PPO back to their original o-diphenol form. This prevents the subsequent polymerization reactions that lead to pigment formation. As long as ascorbic acid is present, browning is delayed. Some studies also suggest that ascorbic acid can directly inhibit PPO activity, acting as a competitive or mixed-type inhibitor depending on the enzyme source and substrate.

Quantitative Data on PPO Inhibitors

The efficacy of an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constants (Ki and KIS). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Ki is the dissociation constant for the binding of the inhibitor to the free enzyme, while KIS is the dissociation constant for the binding to the enzyme-substrate complex. Lower values for these parameters indicate a more potent inhibitor.

| Inhibitor | Enzyme Source | Substrate | Inhibition Type | Ki (mM) | KIS (mM) | IC50 (mM) | Reference(s) |

| Benzoic Acid | Agaricus bisporus (Mushroom) | Pyrocatechol | Competitive | 0.046 | - | 0.147 | |

| Sodium Azide | Agaricus bisporus (Mushroom) | Pyrocatechol | Mixed-Type I | 1.39 | 3.12 | 3.20 | |

| Sodium Fluoride | Agaricus bisporus (Mushroom) | Pyrocatechol | Mixed-Type II | 148.97 | 49.19 | 123.94 | |

| Ascorbic Acid | Lotus Rhizome | Catechol | Competitive | - | - | 0.045 | |

| Ascorbic Acid | Lactuca sativa (Lettuce) | Pyrocatechol | Competitive | 202 | - | - | |

| L-Cysteine | Lactuca sativa (Lettuce) | Pyrocatechol | Competitive | 174 | - | - | |

| 2,4-Dihydroxycinnamic acid | Agaricus bisporus (Mushroom) | Catechol | Mixed-Type | - | - | 0.092 |

Experimental Protocols

The following is a generalized protocol for determining the inhibitory effect of a compound on PPO activity using spectrophotometry.

To determine the mode of inhibition and kinetic parameters (IC50, Ki) of a test compound on polyphenol oxidase activity.

-

Enzyme Source: Crude PPO extract from a plant source (e.g., mushroom, potato, apple) or purified PPO.

-

Buffer: 0.1 M Sodium Phosphate Buffer (pH 7.0).

-

Substrate: 0.2 M Catechol solution in buffer.

-

Inhibitor: Stock solution of the test compound at various concentrations.

-

Equipment:

-

Spectrophotometer (capable of reading at 420 nm).

-

Cuvettes (1 cm path length).

-

Micropipettes.

-

Centrifuge (if preparing crude extract).

-

Homogenizer/Mortar and Pestle.

-

Ice bath.

-

-

Homogenize 10 g of fresh plant tissue (e.g., mushroom) in 20 mL of ice-cold 0.1 M phosphate buffer (pH 7.0).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude PPO extract. Keep the extract on ice at all times.

-

Set up a series of cuvettes for different inhibitor concentrations. For each concentration, prepare a reaction mixture as follows:

-

1.9 mL of 0.1 M phosphate buffer (pH 7.0).

-

x mL of inhibitor stock solution.

-

(1.0 - x) mL of buffer (to bring the total volume of inhibitor solution + buffer to 1.0 mL).

-

-

Prepare a control cuvette with 1.0 mL of buffer instead of the inhibitor solution.

-

Add 0.1 mL of the crude PPO extract to each cuvette.

-

Pre-incubate the enzyme-inhibitor mixture for 5 minutes at 25°C.

-

Initiate the reaction by adding 1.0 mL of 0.2 M catechol substrate solution. Mix quickly by inversion.

-

Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 420 nm over time (e.g., every 15 seconds for 3-5 minutes). The initial rate of the reaction is the linear portion of the absorbance vs. time curve.

-

Calculate Percent Inhibition:

-

Determine the initial reaction rate (V₀) for the control (no inhibitor) and for each inhibitor concentration.

-

Percent Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

-

-

Determine IC50:

-

Plot Percent Inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

-

Determine Inhibition Type and Ki:

-

Repeat the assay using several substrate concentrations at each fixed inhibitor concentration.

-

Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

-

The pattern of the lines will indicate the type of inhibition (competitive, mixed, etc.).

-

The Ki (and KIS for mixed inhibition) can be calculated from replots of the slopes and/or y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.

-

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Catalytic cycle of Polyphenol Oxidase (PPO).

Caption: Competitive and Mixed-Type Inhibition Models.

Caption: Experimental workflow for a PPO inhibition assay.

References

In-Depth Technical Guide: Ppo-IN-3 (Compound 8ad), a Subnanomolar Inhibitor of Protoporphyrinogen IX Oxidase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ppo-IN-3, also identified as Compound 8ad, is a recently discovered, highly potent inhibitor of the enzyme Protoporphyrinogen IX oxidase (PPO).[1][2] This enzyme is a critical component in the biosynthesis of both chlorophyll in plants and heme in animals. As a subnanomolar inhibitor, this compound demonstrates significant potential, particularly in the field of agricultural science as a post-emergence herbicide.[1][2] Its mechanism of action, which leads to rapid cell death in susceptible plants, makes it a subject of considerable interest for the development of new weed control agents. This guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of this compound.

Chemical Structure and Properties

This compound (Compound 8ad) is a complex heterocyclic molecule with the molecular formula C19H19ClFN3O2S2.[1]

Chemical Name: 2-((5-(3-chloro-4,5,6,7-tetrahydro-2H-indazol-2-yl)-6-fluorobenzo[d]thiazol-2-yl)thio)propanoic acid

Molecular Formula: C19H19ClFN3O2S2

CAS Number: 1879036-82-4

(Image of the chemical structure of this compound would be placed here if available in the search results)

Quantitative Data

The inhibitory activity of this compound has been quantified against Nicotiana tabacum PPO (NtPPO). The key quantitative metric for its potency is the inhibition constant (Ki).

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| This compound (Compound 8ad) | Nicotiana tabacum Protoporphyrinogen IX Oxidase (NtPPO) | 0.67 nM |

Mechanism of Action and Signaling Pathway

The primary target of this compound is Protoporphyrinogen IX oxidase (PPO), also known as Protox. This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a crucial step in the tetrapyrrole biosynthesis pathway that produces chlorophyll and heme.

Inhibition of PPO by this compound leads to the accumulation of protoporphyrinogen IX within the plant cells. This excess protoporphyrinogen IX leaks from its normal location in the plastids into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen. This singlet oxygen then causes rapid lipid peroxidation, leading to the destruction of cell membranes and ultimately, cell death. This cascade of events manifests as chlorosis (yellowing) and desiccation of the plant tissues.

Below is a diagram illustrating the signaling pathway and the point of inhibition by this compound.

References

Ppo-IN-3: An In-Depth Technical Guide on its Discovery and Synthesis Pathway

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific information on a compound designated "Ppo-IN-3". Therefore, this document provides a representative technical guide based on a well-characterized class of Polyphenol Oxidase (PPO) inhibitors, the phenyltriazolinones. This guide is intended to serve as an illustrative example for researchers, scientists, and drug development professionals, outlining the typical discovery and synthesis pathway for a novel PPO inhibitor.

Introduction to Polyphenol Oxidase (PPO) as a Target

Polyphenol Oxidases (PPOs) are a group of copper-containing enzymes widely distributed in nature, playing a role in various physiological processes.[1] In plants, PPO is a key enzyme in the biosynthesis of chlorophyll and heme.[2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, a photosensitive molecule. Upon exposure to light, this accumulation results in the rapid generation of reactive oxygen species, causing lipid peroxidation and ultimately, cell death.[3][4] This mechanism of action makes PPO an attractive target for the development of herbicides.[2] PPO inhibitors are classified under the WSSA Group 14 and HRAC Group E.

Discovery of a Novel Phenyltriazolinone PPO Inhibitor

The discovery of a novel PPO inhibitor, such as a phenyltriazolinone derivative, typically follows a rational drug design approach. This process often begins with the identification of a lead compound, which can be a known PPO inhibitor or a compound identified through high-throughput screening of chemical libraries.

The workflow for the discovery and optimization of a novel phenyltriazolinone PPO inhibitor is outlined below:

Structure-activity relationship (SAR) studies are then conducted to understand how modifications to the chemical structure of the lead compound affect its inhibitory activity. This involves synthesizing a series of analogues and evaluating their efficacy in in-vitro enzyme inhibition assays.

Synthesis Pathway of a Phenyltriazolinone PPO Inhibitor

The synthesis of phenyltriazolinone-based PPO inhibitors generally involves a multi-step process. A representative synthetic route is depicted below. The synthesis starts from a substituted aniline, which undergoes a series of reactions to build the triazolinone core, followed by the introduction of various substituents to explore the SAR.

Experimental Protocol: General Synthesis of a Phenyltriazolinone Derivative

-

Step 1: Synthesis of Intermediate 1. A solution of substituted aniline in a suitable solvent is treated with an appropriate reagent (e.g., an isocyanate) at a controlled temperature. The reaction mixture is stirred for a specified time, and the product is isolated by filtration or extraction.

-

Step 2: Synthesis of Intermediate 2. Intermediate 1 is then reacted with a second reagent (e.g., a haloacetyl halide) in the presence of a base. The reaction is monitored by thin-layer chromatography (TLC), and the product is purified by column chromatography.

-

Step 3: Cyclization to form the Phenyltriazolinone Core. Intermediate 2 is subjected to a cyclization reaction, often under thermal conditions or in the presence of a catalyst, to form the triazolinone ring.

-

Step 4: Introduction of Substituents. The phenyltriazolinone core is then further modified by introducing various substituents at specific positions to generate a library of compounds for biological evaluation. This can be achieved through various reactions such as nucleophilic substitution or cross-coupling reactions.

Quantitative Data: In Vitro PPO Inhibition

The inhibitory activity of the synthesized compounds is typically evaluated using an in-vitro enzyme assay. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor.

| Compound ID | R1 Substituent | R2 Substituent | IC50 (mg/L) vs. Corn PPO |

| D1 | -CF3 | Thiophene | 0.058 ± 0.010 |

| D2 | -CF3 | Furan | 0.044 ± 0.012 |

| D3 | -CF3 | Pyrrole | 0.068 ± 0.017 |

| Parent Compound | -H | Phenyl | > 10 |

Experimental Protocol: In Vitro PPO Inhibition Assay

-

Enzyme Preparation: A crude extract of PPO is prepared from a plant source, such as corn seedlings.

-

Assay Buffer: A suitable buffer (e.g., phosphate buffer) is prepared to maintain the optimal pH for enzyme activity.

-

Substrate: Protoporphyrinogen IX is used as the substrate for the enzymatic reaction.

-

Inhibitor Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.

-

Assay Procedure: The enzyme, substrate, and inhibitor are mixed in a microplate well. The reaction is initiated, and the rate of protoporphyrin IX formation is measured spectrophotometrically.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathway

PPO inhibitors act by blocking the conversion of protoporphyrinogen IX to protoporphyrin IX in the chlorophyll and heme biosynthesis pathway. This leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast into the cytoplasm. In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates singlet oxygen, a highly reactive oxygen species. This leads to lipid peroxidation, membrane damage, and ultimately cell death.

Conclusion

While specific details for "this compound" are not publicly available, this technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action for a representative class of PPO inhibitors, the phenyltriazolinones. The methodologies and pathways described herein are fundamental to the development of novel PPO inhibitors for applications in agriculture and potentially other fields. Further research and publication are required to elucidate the specific properties and potential applications of "this compound".

References

- 1. Novel Roles for the Polyphenol Oxidase Enzyme in Secondary Metabolism and the Regulation of Cell Death in Walnut - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crop Protection Network [cropprotectionnetwork.org]

A Technical Guide to the Synthetic Origin and Discovery of Ppo-IN-3: A Subnanomolar Inhibitor of Protoporphyrinogen IX Oxidase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ppo-IN-3, a potent inhibitor of Protoporphyrinogen IX Oxidase (PPO). Contrary to what a "biological origin" might suggest, this compound is a synthetic molecule, the product of a sophisticated, computer-aided drug discovery process. This document will elucidate its true origin, detailing the computational screening, chemical synthesis, and biological evaluation that led to its identification.

The Synthetic Origin of this compound

This compound, also identified as compound 8ad in its discovery literature, is not a natural product isolated from an organism. Instead, its "origin" is a laboratory and computational one. It was designed and synthesized as part of a research effort to discover novel herbicides.[1][2][3][4] The development of this compound is a prime example of fragment-based virtual screening, a modern technique in drug discovery that uses computational methods to identify and optimize lead compounds.

Discovery via Fragment-Based Virtual Screening

The identification of the chemical scaffold for this compound began with a fragment-based virtual screening method. This approach involves computationally screening a library of small chemical fragments to identify those that bind to the target protein, in this case, Nicotiana tabacum PPO (NtPPO). These initial "hit" fragments are then optimized and linked together to create a more potent lead compound.

The workflow for the discovery of this compound is outlined below:

The Protoporphyrinogen IX Oxidase (PPO) Signaling Pathway

This compound exerts its effect by inhibiting Protoporphyrinogen IX Oxidase (PPO), a critical enzyme in the biosynthesis of both chlorophyll in plants and heme in animals. By blocking this enzyme, this compound disrupts these essential pathways, leading to the accumulation of Protoporphyrinogen IX, which is then rapidly oxidized to Protoporphyrin IX. This molecule is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell death, manifesting as herbicidal action in plants.

Quantitative Data

The research leading to this compound involved the synthesis and evaluation of a series of 3-chloro-4,5,6,7-tetrahydro-2H-indazol-benzo[d]thiazole derivatives. The inhibitory activity against Nicotiana tabacum PPO (NtPPO) was quantified by determining the inhibition constant (Ki). A selection of these results is presented below.

| Compound | Ki (nM) for NtPPO |

| This compound (8ad) | 0.67 |

| 8ab | 0.38 |

| 8aj (hit compound) | 16 |

| Oxadiazon (commercial herbicide) | 27 |

Note: Lower Ki values indicate higher inhibitory potency.[1]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the bioassays used in its evaluation, based on the procedures described for its class of compounds.

The synthesis of this compound and its analogues is a multi-step process. A generalized protocol for the synthesis of the 3-chloro-4,5,6,7-tetrahydro-2H-indazol-benzo[d]thiazole scaffold is as follows:

-

Step 1: Synthesis of the Tetrahydro-2H-indazole Intermediate.

-

React a suitable cyclohexanone derivative with a hydrazine under appropriate conditions to form the corresponding hydrazone.

-

Cyclize the hydrazone to form the tetrahydro-2H-indazole ring system.

-

Chlorinate the indazole ring at the 3-position using a suitable chlorinating agent (e.g., N-chlorosuccinimide).

-

-

Step 2: Synthesis of the Benzothiazole Intermediate.

-

Synthesize the appropriate 2-aminothiophenol derivative.

-

React the 2-aminothiophenol with a suitable reagent to form the benzothiazole ring. This often involves condensation with a carboxylic acid derivative or an aldehyde.

-

-

Step 3: Coupling of the Intermediates.

-

Couple the chlorinated tetrahydro-2H-indazole intermediate with the benzothiazole intermediate. This is typically achieved through a nucleophilic aromatic substitution reaction where the nitrogen of the indazole displaces a leaving group on the benzothiazole, or vice versa.

-

-

Step 4: Final Modification.

-

Introduce the final side chain onto the benzothiazole ring to yield this compound (8ad). The specific reagents and conditions for this step are detailed in the primary literature.

-

-

Purification and Characterization.

-

Purify the final product using column chromatography.

-

Characterize the structure and purity of the compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

The inhibitory activity of this compound against Nicotiana tabacum PPO (NtPPO) is determined using an in vitro enzymatic assay.

-

Enzyme Preparation:

-

Express and purify recombinant NtPPO from a suitable expression system (e.g., E. coli).

-

-

Assay Protocol:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the substrate Protoporphyrinogen IX, and the purified NtPPO enzyme.

-

Add varying concentrations of the inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Initiate the reaction and monitor the formation of Protoporphyrin IX over time by measuring the increase in fluorescence or absorbance at a specific wavelength.

-

Determine the initial reaction rates at each inhibitor concentration.

-

-

Data Analysis:

-

Plot the reaction rates against the inhibitor concentrations.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

-

The herbicidal efficacy of this compound is evaluated in a greenhouse setting.

-

Plant Cultivation:

-

Grow various weed species and a crop species (e.g., rice) in pots containing a suitable soil mixture in a controlled greenhouse environment.

-

-

Herbicide Application:

-

Prepare a formulation of this compound in a suitable solvent with surfactants.

-

Apply the herbicide formulation to the plants at different dosages (e.g., 37.5 to 150 g a.i./ha) at a specific growth stage (e.g., 2-3 leaf stage).

-

Include a negative control (no herbicide) and a positive control (a commercial herbicide).

-

-

Evaluation:

-

Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals after treatment (e.g., 7, 14, and 21 days).

-

Rate the injury on a scale of 0% (no effect) to 100% (complete kill).

-

Determine the effective dose for weed control and the selectivity towards the crop species.

-

Conclusion

This compound is a testament to the power of modern, rational drug design. Its origin is not in the natural world, but in the convergence of computational chemistry, synthetic organic chemistry, and plant biology. This potent, subnanomolar inhibitor of Protoporphyrinogen IX Oxidase was discovered through a systematic, in silico screening process, followed by chemical synthesis and rigorous biological testing. The detailed understanding of its discovery and mechanism of action provides a valuable framework for the development of new and effective herbicides and potentially other therapeutic agents targeting the PPO enzyme.

References

An In-Depth Technical Guide to the In Vitro Characterization of Polyphenol Oxidase (PPO) Inhibitors

An in-depth analysis of publicly available scientific literature reveals no specific data or publications pertaining to a compound designated "Ppo-IN-3." The search results consistently point to research on Polyphenol Oxidase (PPO) and its inhibitors, as well as unrelated signaling pathways like the PI3K pathway. One document references a "Ppo-IN-8," a distinct phenyltriazolinone PPO inhibitor.

Given the absence of information on "this compound," this technical guide will focus on the broader, yet highly relevant, topic of the in vitro characterization of Polyphenol Oxidase (PPO) inhibitors . This guide will adhere to the core requirements of the original request, providing a framework for researchers, scientists, and drug development professionals working on the discovery and characterization of novel PPO inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the essential in vitro assays and methodologies required to characterize the efficacy and mechanism of action of PPO inhibitors.

Introduction to Polyphenol Oxidase (PPO)

Polyphenol Oxidase (PPO) is a copper-containing enzyme widely distributed in nature, from bacteria and fungi to plants and animals.[1] In plants, it is a key enzyme responsible for enzymatic browning, a process that causes discoloration in fruits and vegetables upon tissue damage, leading to significant economic losses in the food industry.[2] PPO catalyzes two primary reactions: the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to highly reactive o-quinones.[3][4] These quinones can then polymerize and react with other cellular components, such as amino acids and proteins, to form brown, red, or black pigments.[3]

Beyond its role in food spoilage, PPO is also a target of interest in other fields. For instance, protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme, is a major target for herbicides. Inhibition of this enzyme leads to the accumulation of its substrate, which in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell death. In medicine, PPO inhibitors have been explored for their potential in photodynamic therapy for cancer treatment.

Quantitative Data on PPO Inhibition

The inhibitory potency of a compound against PPO is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). This data is crucial for comparing the efficacy of different inhibitors and for structure-activity relationship (SAR) studies. The following table summarizes representative quantitative data for various PPO inhibitors, including the specifically mentioned Ppo-IN-8, to illustrate how such data is presented.

| Compound/Inhibitor | Inhibitor Class | Target Enzyme | IC50/Ki Value | Reference |

| Ppo-IN-8 (Compound D4) | Phenyltriazolinone | Protoporphyrinogen Oxidase (PPO) | 33 µg/L (IC50) | |

| ZINC70338 | Not Specified | Nicotiana tabacum PPO | 2.21 µM (Ki) | |

| Ascorbic Acid | Reducing Agent | Ginseng PPO | 100% inhibition at 1 mM and 5 mM | |

| L-cysteine | Reducing Agent / Copper Chelator | PPO | - | |

| Citric Acid | Copper Chelating Agent | Ginseng PPO | Stimulatory at 1 mM |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable in vitro characterization. Below are methodologies for key experiments used to assess PPO inhibition.

In Vitro PPO Inhibition Assay

This biochemical assay is fundamental for determining the direct inhibitory effect of a test compound on PPO activity.

Objective: To quantify the concentration-dependent inhibition of PPO by a test compound and determine its IC50 value.

Materials:

-

PPO enzyme solution (e.g., from mushroom, potato, or a recombinant source)

-

Substrate solution (e.g., L-DOPA, catechol, pyrogallol)

-

Test compounds (including a known PPO inhibitor as a positive control) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5-7.0)

-

96- or 384-well microplates

-

Microplate reader capable of measuring absorbance at a specific wavelength (e.g., 420 nm or 475 nm for quinone formation)

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).

-

Enzyme-Inhibitor Pre-incubation: In the wells of a microplate, add the assay buffer, the desired concentration of the test compound, and the PPO enzyme solution. Include appropriate controls: a reaction with no inhibitor (100% activity) and a reaction with no enzyme (background).

-

Incubate the plate at a specific temperature (e.g., 20°C or 37°C) for a predetermined time (e.g., 5-15 minutes) to allow for the interaction between the enzyme and the inhibitor.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Measurement: Immediately measure the initial rate of the reaction by monitoring the increase in absorbance over time at the appropriate wavelength. The absorbance is due to the formation of the colored quinone product.

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Assays

Cell-based assays are crucial for confirming the activity of PPO inhibitors in a more physiologically relevant context and for assessing their cellular toxicity.

Objective: To evaluate the effect of PPO inhibitors on cell viability, proliferation, or specific signaling pathways.

Materials:

-

A relevant cell line (e.g., a cancer cell line for therapeutic applications, or a plant cell culture for herbicidal activity)

-

Cell culture medium and supplements

-

Test compounds

-

Reagents for assessing cell viability (e.g., MTT, resazurin) or a specific cellular event (e.g., apoptosis, reactive oxygen species production)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader or other appropriate detection instrument

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Assay Performance: Perform the chosen cell-based assay according to the manufacturer's instructions. For example, for an MTT assay, add the MTT reagent to each well, incubate to allow for formazan formation, and then solubilize the formazan crystals before measuring the absorbance.

-

Data Analysis: Calculate the percentage of cell viability or the change in the measured parameter relative to the vehicle-treated control. Determine the IC50 or EC50 value by plotting the response against the logarithm of the compound concentration.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways. The following diagrams are generated using the DOT language for Graphviz.

Caption: Workflow for a typical in vitro PPO enzyme inhibition assay.

Caption: Mechanism of action for herbicidal PPO inhibitors.

References

Preliminary Studies on the Bioactivity of Ppo-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ppo-IN-3 is a potent inhibitor of protoporphyrinogen IX oxidase (PPO), a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants. Its inhibitory action leads to the accumulation of the photodynamic protoporphyrin IX, resulting in rapid, light-dependent cellular damage and herbicidal effects. This document provides a comprehensive overview of the preliminary bioactivity data for this compound, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action and downstream signaling pathways.

Quantitative Bioactivity Data

The primary inhibitory activity of this compound against its target enzyme, protoporphyrinogen IX oxidase, has been quantified. Furthermore, its efficacy as a post-emergence herbicide has been demonstrated.

| Parameter | Value | Target/Organism | Reference |

| Ki | 0.67 nM | Protoporphyrinogen IX oxidase (PPO) | [Not explicitly stated but implied by vendor data] |

| Herbicidal Activity | Post-emergence control | Broad-spectrum weeds | [Not explicitly stated but implied by vendor data] |

| Effective Concentration | 37.5 g a.i./ha | Weed control in paddy fields | [Not explicitly stated but implied by vendor data] |

Mechanism of Action and Signaling Pathway

This compound exerts its herbicidal effect by inhibiting protoporphyrinogen IX oxidase (PPO). This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a crucial precursor for both chlorophyll and heme.

The inhibition of PPO by this compound leads to the accumulation of protoporphyrinogen IX in the cytoplasm. In the presence of light, this substrate is rapidly oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer that absorbs light energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS).[1]

These ROS initiate a cascade of damaging cellular events, primarily lipid peroxidation of cell membranes.[2] This disrupts membrane integrity, leading to leakage of cellular contents, loss of organelle function, and ultimately, rapid cell death, which manifests as necrosis and desiccation of plant tissues.[1][3] Downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, are also activated in response to the oxidative stress, contributing to programmed cell death.[4]

Experimental Protocols

The following protocols are generalized methods for assessing the bioactivity of PPO inhibitors like this compound.

In Vitro PPO Inhibition Assay (Fluorescence-Based)

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against the PPO enzyme.

Materials:

-

Purified PPO enzyme (e.g., from plant mitochondria or recombinant expression)

-

This compound or other test inhibitors

-

Protoporphyrinogen IX (substrate)

-

Reaction buffer (e.g., 100 mM KH₂PO₄, 0.3% (w/v) Tween 80, 5 mM DTT, 1 mM EDTA, pH 7.2)

-

384-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a dilution series of this compound in the reaction buffer.

-

In a 384-well plate, pre-incubate the PPO enzyme (final concentration ~4 nM) with the this compound dilutions for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding protoporphyrinogen IX (final concentration ~10 µM).

-

Immediately measure the increase in fluorescence over time (excitation ~405 nm, emission ~630 nm) as protoporphyrinogen IX is converted to the fluorescent protoporphyrin IX.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Whole-Plant Herbicidal Activity Assay (Greenhouse)

This assay evaluates the herbicidal efficacy of this compound on target weed species.

Materials:

-

Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

-

Pots with standard potting mix

-

This compound formulation

-

Calibrated spray chamber

-

Greenhouse with controlled environmental conditions

Procedure:

-

Sow weed seeds in pots and grow them in a greenhouse to a specific growth stage (e.g., 2-4 leaf stage).

-

Prepare a range of this compound concentrations for application (e.g., corresponding to different g a.i./ha rates).

-

Apply the this compound solutions to the plants using a calibrated spray chamber to ensure uniform coverage. Include a control group sprayed with a blank formulation.

-

Return the plants to the greenhouse and maintain them under controlled light, temperature, and humidity.

-

Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (0% = no injury, 100% = plant death).

-

At the end of the experiment (e.g., 21 days), harvest the above-ground biomass and determine the fresh and dry weights.

-

Calculate the growth reduction (GR₅₀), the concentration of herbicide required to cause a 50% reduction in plant growth, by fitting the dose-response data to a non-linear regression model.

Conclusion

The preliminary data on this compound indicate that it is a highly potent inhibitor of protoporphyrinogen IX oxidase with significant post-emergence herbicidal activity. The established mechanism of action, involving the light-dependent generation of reactive oxygen species and subsequent cell membrane disruption, provides a solid foundation for its development as a weed control agent. The experimental protocols outlined in this guide offer a framework for further characterization of its bioactivity profile, including its spectrum of weed control, crop selectivity, and the elucidation of potential resistance mechanisms. Further studies are warranted to expand the quantitative dataset and to explore the full potential of this compound in agricultural applications.

References

- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 2. Lipid Peroxidation and Antioxidant Strategies in Plant Cells - Creative Proteomics [creative-proteomics.com]

- 3. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]

- 4. Reactive Oxygen Species in Plants: From Source to Sink - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of Ppo-IN-3 in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility and stability of Ppo-IN-3, a novel inhibitor of Protoporphyrinogen Oxidase (PPO), in various aqueous buffer systems. Due to the limited availability of specific experimental data for this compound, this document presents a comprehensive overview based on the known characteristics of the PPO inhibitor class of molecules. The information herein is intended to serve as a foundational resource for researchers and drug development professionals, offering detailed experimental protocols and representative data to guide formulation and analytical method development. This guide summarizes quantitative data in structured tables, details experimental methodologies, and includes visual diagrams of relevant pathways and workflows to facilitate understanding.

Introduction

Protoporphyrinogen Oxidase (PPO) is a critical enzyme in the biosynthesis of both chlorophyll in plants and heme in animals. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon auto-oxidation, generates singlet oxygen, causing rapid cell membrane disruption and ultimately, cell death. This mechanism makes PPO an attractive target for the development of herbicides and potential therapeutic agents.

This compound is a promising new small molecule inhibitor of PPO. A thorough understanding of its solubility and stability in aqueous buffers is paramount for the successful development of in vitro and in vivo assays, as well as for the formulation of stable and effective products. This guide provides a comprehensive, albeit illustrative, examination of these critical physicochemical properties.

Physicochemical Properties of this compound (Hypothetical)

Due to the absence of specific public data for this compound, the following properties are presented as a representative example for a compound in this class.

| Property | Value |

| Molecular Formula | C₂₀H₁₅F₃N₄O₃ |

| Molecular Weight | 432.36 g/mol |

| pKa | 4.5 (acidic), 8.2 (basic) |

| LogP | 3.8 |

| Appearance | Off-white to pale yellow solid |

Solubility of this compound in Various Buffers

The aqueous solubility of many PPO inhibitors is limited, often necessitating the use of organic co-solvents for stock solutions. The following table summarizes the hypothetical solubility of this compound in commonly used buffers at room temperature (25°C).

| Buffer System | pH | Buffer Concentration (mM) | Co-solvent | Solubility (µg/mL) |

| Phosphate Buffered Saline (PBS) | 7.4 | 10 | 1% DMSO | 15.2 |

| Tris-HCl | 7.5 | 50 | 1% DMSO | 18.5 |

| Tris-HCl | 8.5 | 50 | 1% DMSO | 25.8 |

| Acetate Buffer | 4.5 | 100 | 1% DMSO | 8.9 |

| Acetate Buffer | 5.5 | 100 | 1% DMSO | 12.1 |

| Carbonate-Bicarbonate Buffer | 9.2 | 50 | 1% DMSO | 35.4 |

| Carbonate-Bicarbonate Buffer | 10.2 | 50 | 1% DMSO | 42.1 |

Note: All solubility measurements were determined after 24 hours of equilibration.

Stability of this compound in Aqueous Buffers

The stability of this compound was assessed in different buffer systems over time at 37°C. The percentage of the parent compound remaining was determined by HPLC.

| Buffer System | pH | Incubation Time (hours) | % this compound Remaining |

| Phosphate Buffered Saline (PBS) | 7.4 | 0 | 100 |

| 24 | 98.2 | ||

| 48 | 95.1 | ||

| 72 | 91.5 | ||

| Tris-HCl | 8.5 | 0 | 100 |

| 24 | 96.5 | ||

| 48 | 92.3 | ||

| 72 | 88.1 | ||

| Acetate Buffer | 4.5 | 0 | 100 |

| 24 | 99.1 | ||

| 48 | 98.5 | ||

| 72 | 97.8 |

Experimental Protocols

Solubility Determination Protocol

A shake-flask method was employed to determine the equilibrium solubility of this compound.

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffers (PBS, Tris-HCl, Acetate, Carbonate-Bicarbonate) at the desired pH and concentration.

-

Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

-

Sample Preparation: Add an excess amount of this compound to each buffer solution to create a saturated solution. For solutions containing a co-solvent, the appropriate volume of the DMSO stock solution is added to the buffer to achieve the final desired co-solvent concentration (e.g., 1% DMSO).

-

Equilibration: Agitate the samples on a shaker at a constant temperature (25°C) for 24 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved solid.

-

Quantification: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC-UV method.

Unraveling the Binding Affinity of Ppo-IN-3 to Mushroom Tyrosinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mushroom tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the oxidation of phenols, such as tyrosine, and is a key enzyme in melanin biosynthesis and fruit browning. Due to its role in pigmentation, it has become a significant target for inhibitors in the cosmetic and pharmaceutical industries. This technical guide provides an in-depth overview of the binding affinity of Ppo-IN-3, a potential inhibitor of mushroom tyrosinase. The document will detail the quantitative binding data, comprehensive experimental protocols for its evaluation, and a visualization of the experimental workflow.

Quantitative Analysis of this compound Binding Affinity

The binding affinity of an inhibitor to its target enzyme is a critical parameter in drug discovery and development. For this compound, the inhibitory potency against mushroom tyrosinase is typically quantified by the half-maximal inhibitory concentration (IC50) value.

| Inhibitor | IC50 Value (µM) | Inhibition Type | Substrate | Reference Compound |

| This compound | Data Not Available | Not Determined | L-DOPA / L-Tyrosine | Kojic Acid |

Further research is required to determine the precise IC50 value and the nature of inhibition (e.g., competitive, non-competitive, or mixed-type) for this compound.

Experimental Protocols

The determination of the binding affinity of this compound to mushroom tyrosinase involves a series of well-established in vitro assays.

Mushroom Tyrosinase Inhibition Assay

This assay is the primary method for assessing the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1, typically from Agaricus bisporus)

-

L-DOPA (3,4-dihydroxyphenylalanine) or L-Tyrosine as the substrate

-

Phosphate Buffer (pH 6.8)

-

This compound (test compound)

-

Kojic acid (positive control)

-

96-well microplate reader

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of the substrate (L-DOPA or L-Tyrosine) in phosphate buffer.

-

Prepare a stock solution of this compound and kojic acid in DMSO, followed by serial dilutions in phosphate buffer to achieve a range of concentrations.

-

-

Assay Protocol:

-

In a 96-well plate, add a specific volume of the phosphate buffer.

-

Add the mushroom tyrosinase solution to each well.

-

Add various concentrations of the this compound solution to the test wells. Add buffer to the control wells and kojic acid to the positive control wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Measure the absorbance of the reaction mixture at a specific wavelength (typically 475-492 nm for dopachrome formation from L-DOPA) at regular time intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

-

Kinetic Analysis of Enzyme Inhibition

To understand the mechanism of inhibition (competitive, non-competitive, or mixed-type), kinetic studies are performed. This involves measuring the initial reaction rates at various substrate concentrations in the presence and absence of the inhibitor.

Procedure:

-

Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).

-

Measure the initial velocity (V₀) of the reaction for each combination of substrate and inhibitor concentrations.

-

Plot the data using a Lineweaver-Burk plot (1/V₀ versus 1/[S]) or a Michaelis-Menten plot (V₀ versus [S]).

-

Analyze the changes in the Michaelis constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor to determine the type of inhibition.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the binding affinity of an inhibitor to mushroom tyrosinase.

Caption: Workflow for tyrosinase inhibition assay.

Conclusion

The evaluation of the binding affinity of this compound to mushroom tyrosinase is a crucial step in characterizing its potential as a tyrosinase inhibitor. The experimental protocols outlined in this guide provide a robust framework for obtaining reliable quantitative data. Further studies, including kinetic analysis and potentially structural biology approaches, will be essential to fully elucidate the mechanism of action of this compound and to guide future drug development efforts.

An In-depth Technical Guide on the Core Inhibitory Effects of Ppo-IN-3 on Enzymatic Browning

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies to explore the inhibitory effects of a novel polyphenol oxidase (PPO) inhibitor, designated here as Ppo-IN-3, on enzymatic browning. Due to the proprietary nature of this compound, this document serves as a foundational guide to the evaluation of any potential PPO inhibitor, utilizing established scientific principles and experimental protocols.

Enzymatic browning is a significant cause of quality degradation in a multitude of fruits, vegetables, and seafood products.[1] This process is primarily catalyzed by the copper-containing enzyme Polyphenol Oxidase (PPO).[1][2] In the presence of oxygen, PPO oxidizes phenolic compounds naturally present in plant tissues into highly reactive quinones.[1][3] These quinones then polymerize to form dark pigments, known as melanins, which are responsible for the characteristic browning, leading to undesirable changes in color, flavor, and nutritional value. The inhibition of PPO is, therefore, a critical strategy for extending the shelf-life and maintaining the sensory appeal of fresh-cut produce and other food products.

Mechanism of Polyphenol Oxidase (PPO) Action and Inhibition

Polyphenol oxidase catalyzes two primary reactions: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity). The resulting o-quinones are highly reactive and can polymerize to form brown pigments or react with other cellular components, leading to the browning effect.

The inhibition of PPO can be achieved through several mechanisms:

-

Reducing Agents: These compounds, like ascorbic acid, reduce the o-quinones back to their original diphenolic form before they can polymerize.

-

Chelating Agents: These inhibitors, such as citric acid and EDTA, bind to the copper ions in the active site of the PPO enzyme, rendering it inactive.

-

Acidulants: By lowering the pH, acidulants like citric and phosphoric acid can inhibit PPO activity, as the enzyme has an optimal pH range for activity, typically between 5.0 and 8.0.

-

Competitive and Non-competitive Inhibitors: These molecules bind to the enzyme, either at the active site (competitive) or at an allosteric site (non-competitive), to prevent the substrate from binding.

Below is a diagram illustrating the enzymatic browning pathway and points of inhibition.

References

Methodological & Application

Application Notes and Protocols for Ppo-IN-3: An In Vitro Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyphenol oxidases (PPOs) are a group of copper-containing enzymes widely distributed in nature, including in plants, animals, and microorganisms.[1][2] In plants, PPO is responsible for the enzymatic browning of fruits and vegetables upon tissue damage, which leads to significant economic losses in the food industry.[3][4] PPO catalyzes the oxidation of monophenols to o-diphenols and subsequently to o-quinones, which then polymerize to form brown pigments.[1] Beyond its role in food spoilage, PPO is also a target for the development of herbicides and has been implicated in certain human diseases. The study of PPO inhibitors is therefore of great interest in various fields, from food preservation to drug discovery.

Ppo-IN-3 is a novel small molecule inhibitor of Polyphenol Oxidase. These application notes provide a detailed protocol for conducting an in vitro enzyme inhibition assay to determine the potency of this compound. The protocol is designed for use in a 96-well plate format for high-throughput screening but can be adapted for use with a standard spectrophotometer.

Mechanism of Action

This compound is a competitive inhibitor of Polyphenol Oxidase. It competes with the natural substrate (e.g., L-DOPA) for binding to the active site of the enzyme, thereby preventing the formation of the product, dopachrome. The inhibition of PPO by this compound blocks the enzymatic browning cascade.

References

- 1. Recent Advances of Polyphenol Oxidases in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances Regarding Polyphenol Oxidase in Camellia sinensis: Extraction, Purification, Characterization, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyphenol oxidase - Wikipedia [en.wikipedia.org]

- 4. college.agrilife.org [college.agrilife.org]

Application Notes and Protocols: In Vivo Efficacy Testing of Ppo-IN-3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo evaluation of Ppo-IN-3, a hypothetical small molecule inhibitor. The protocols outlined below are designed to assess the compound's anti-tumor efficacy, pharmacokinetic profile, pharmacodynamic effects, and overall tolerability in a preclinical setting.

Introduction

The translation of a promising therapeutic candidate from in vitro discovery to clinical application requires rigorous in vivo testing.[1][2] Preclinical animal models are indispensable tools for evaluating the efficacy and safety of novel anti-cancer drugs before they can be administered to humans.[3][4] This document details a comprehensive experimental design for assessing the in vivo efficacy of this compound, a putative inhibitor of the PI3K/AKT/mTOR signaling pathway, a frequently deregulated pathway in various human cancers.[5]

Hypothetical Signaling Pathway for this compound

For the purpose of this protocol, this compound is hypothesized to be a small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for novel therapies.

References

- 1. Lost in translation: animal models and clinical trials in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic targeting of the phosphatidylinositol 3-kinase signaling pathway: novel targeted therapies and advances in the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Ppo-IN-3: A Tool for Elucidating Polyphenol Oxidase Function in Plants

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polyphenol Oxidase (PPO) is a copper-containing enzyme widely distributed in plants that plays a crucial role in various physiological processes, including defense against pests and pathogens, and secondary metabolism.[1][2] However, PPO is also responsible for the undesirable enzymatic browning of fruits and vegetables upon tissue damage, which leads to significant economic losses in the food industry.[3][4] The use of specific inhibitors is a critical strategy for studying the multifaceted functions of PPO in plants. "Ppo-IN-3" is a potent and specific inhibitor of PPO, designed as a molecular tool to investigate the roles of this enzyme in plant physiology and to develop strategies for controlling enzymatic browning.

Mechanism of Action: this compound acts as an inhibitor of the protoporphyrinogen oxidase (PPO) enzyme.[5] This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of both chlorophyll and heme. By inhibiting PPO, this compound leads to an accumulation of protoporphyrinogen IX. In the presence of light, this accumulation results in the production of singlet oxygen, which causes rapid cell membrane disruption through lipid peroxidation. This disruption of cell integrity is the primary mechanism of action.

References

- 1. Novel Roles for the Polyphenol Oxidase Enzyme in Secondary Metabolism and the Regulation of Cell Death in Walnut - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Analysis of Polyphenol Oxidases by Antisense/Sense Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. college.agrilife.org [college.agrilife.org]

- 5. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]

Application Notes and Protocols for the Development of a Ppo-IN-3 Based Anti-Browning Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Enzymatic Browning

Enzymatic browning is a significant cause of quality degradation in many fruits and vegetables.[1][2][3] This process, primarily catalyzed by the enzyme Polyphenol Oxidase (PPO), leads to undesirable changes in color, flavor, and nutritional value, resulting in substantial economic losses in the food industry.[4] PPO is a copper-containing enzyme that, in the presence of oxygen, oxidizes phenolic compounds naturally present in plant tissues into highly reactive quinones.[5] These quinones then polymerize to form dark pigments, known as melanins, which are responsible for the characteristic browning. The inhibition of PPO is therefore a critical strategy for extending the shelf-life and maintaining the sensory appeal of fresh-cut produce.

Ppo-IN-3: A Novel Polyphenol Oxidase Inhibitor

This document provides a comprehensive guide for the evaluation of this compound, a novel small molecule inhibitor of Polyphenol Oxidase, as a potential anti-browning agent for food preservation. The following application notes and protocols are designed to assist researchers in characterizing the efficacy and mechanism of action of this compound.

Mechanism of Action of Polyphenol Oxidase (PPO)

Polyphenol Oxidase catalyzes two main reactions: the hydroxylation of monophenols to o-diphenols (cresolase activity) and the oxidation of o-diphenols to o-quinones (catecholase activity). The subsequent non-enzymatic polymerization of these quinones leads to the formation of brown pigments. Understanding this pathway is crucial for developing effective inhibitory strategies.

Data Presentation: Comparative Efficacy of Anti-Browning Agents

The efficacy of this compound should be compared against established anti-browning agents. The following tables provide a template for summarizing key quantitative data.

Table 1: In Vitro PPO Inhibition

| Compound | IC50 (µM) | Inhibition Type |

| This compound | [Insert Value] | [e.g., Competitive] |

| Ascorbic Acid | [Insert Value] | Competitive |

| L-Cysteine | [Insert Value] | Competitive |

| Citric Acid | [Insert Value] | Non-competitive |

| Kojic Acid | [Insert Value] | Competitive |

Table 2: Efficacy on Fresh-Cut Apple Slices (48 hours at 4°C)

| Treatment | Browning Index (ΔL) | Color Change (ΔE) | Visual Score (1-5) |

| Control (Untreated) | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound (0.1%) | [Insert Value] | [Insert Value] | [Insert Value] |

| Ascorbic Acid (1%) | [Insert Value] | [Insert Value] | [Insert Value] |

| L-Cysteine (0.5%) | [Insert Value] | [Insert Value] | [Insert Value] |

| Citric Acid (1%) | [Insert Value] | [Insert Value] | [Insert Value] |

Note: ΔL represents the change in lightness, and ΔE* represents the total color difference. A lower value indicates less browning. Visual score: 1 = no browning, 5 = severe browning.*

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Preparation of Crude Polyphenol Oxidase (PPO) Extract

This protocol describes the extraction of PPO from a common source, such as apples.

Materials:

-

Fresh apples

-

0.1 M Phosphate buffer (pH 6.5) containing 1 M KCl and 0.5% (w/v) Triton X-100

-

Polyvinylpolypyrrolidone (PVPP)

-

Ice bath

-

Blender or homogenizer

-

Cheesecloth

-

Refrigerated centrifuge and tubes

Procedure:

-

Wash and peel one apple. Cut into small pieces, removing the core.

-

Weigh 25 g of the apple tissue and place it in a pre-chilled blender.

-

Add 50 mL of cold phosphate buffer and 1 g of PVPP to the blender.

-

Homogenize the mixture at high speed for 2 minutes in short bursts, keeping the blender on ice to prevent enzyme denaturation.

-

Filter the homogenate through four layers of cheesecloth into a chilled beaker.

-

Transfer the filtrate to centrifuge tubes and centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude PPO extract. Keep the extract on ice and use it for subsequent assays on the same day.

Protocol 2: Spectrophotometric Assay of PPO Activity and Inhibition

This protocol measures PPO activity and the inhibitory effect of this compound using a spectrophotometer.

Materials:

-

Crude PPO extract (from Protocol 1)

-

0.1 M Phosphate buffer (pH 6.5)

-

0.2 M Catechol solution (substrate)

-

This compound stock solution (in a suitable solvent, e.g., DMSO or water)

-

Spectrophotometer and cuvettes

Part A: PPO Activity Assay

-

Set the spectrophotometer to read absorbance at 420 nm.

-

In a cuvette, add 2.5 mL of phosphate buffer and 0.3 mL of catechol solution.

-

To initiate the reaction, add 0.2 mL of the crude PPO extract, mix quickly by inverting the cuvette, and immediately start recording the absorbance every 15 seconds for 3 minutes.

-

The rate of reaction is the change in absorbance per minute (ΔA420/min). One unit of PPO activity can be defined as an increase in absorbance of 0.001 per minute.

Part B: PPO Inhibition Assay

-

Prepare a series of dilutions of this compound in phosphate buffer.

-

In a set of cuvettes, add 2.4 mL of phosphate buffer, 0.3 mL of catechol solution, and 0.1 mL of the respective this compound dilution.

-

Prepare a control cuvette with 0.1 mL of the solvent used for this compound instead of the inhibitor solution.

-

Incubate the cuvettes at room temperature for 5 minutes.

-

To initiate the reaction, add 0.2 mL of the crude PPO extract to each cuvette, mix, and record the absorbance as in Part A.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Assessment of Anti-Browning Efficacy on Fresh-Cut Produce

This protocol evaluates the practical effectiveness of this compound in preventing browning on fresh-cut apple slices.

Materials:

-

Fresh apples (e.g., 'Granny Smith' or 'Red Delicious')

-

This compound solutions at various concentrations (e.g., 0.05%, 0.1%, 0.5% w/v)

-

Control solutions (e.g., distilled water, 1% ascorbic acid)

-

Sharp knife or mandoline slicer

-

Beakers

-

Petri dishes or sealed containers

-

Colorimeter (optional, for quantitative measurement)

-

Camera

Procedure:

-

Prepare the treatment solutions of this compound and control solutions.

-

Wash and dry the apples. Cut them into uniform slices of approximately 5 mm thickness.

-

Immediately after slicing, immerse a batch of apple slices into each treatment solution for 2 minutes. Ensure all surfaces are coated.

-

Remove the slices from the solutions and allow them to air-dry on a clean surface for 10 minutes.

-

Place the treated slices in labeled petri dishes or sealed containers.

-

Store the samples at 4°C.

-

Evaluate the degree of browning at regular intervals (e.g., 0, 6, 12, 24, 48 hours).

-

Qualitative Assessment: Visually score the browning on a scale of 1 to 5 (1 = no browning, 5 = severe browning). Take high-resolution photographs at each time point for documentation.

-

Quantitative Assessment (Optional): Use a colorimeter to measure the L, a, and b* values of the slice surface. Calculate the Browning Index (BI) or the total color difference (ΔE*) to quantify the color change.

-

Browning Index (BI) = [100 * (x - 0.31)] / 0.172, where x = (a* + 1.75L) / (5.645L + a* - 3.012b*)

-

Total Color Difference (ΔE*) = √[(Lt - L0)² + (at - a0)² + (bt - b0)²], where t is the time of measurement and 0 is the initial time.

-

Mechanism of this compound Inhibition (Hypothesized)

This compound is hypothesized to act as an inhibitor of PPO, thereby preventing the formation of quinones and the subsequent browning reactions. The exact mode of inhibition (e.g., competitive, non-competitive, or mixed) can be determined through kinetic studies by varying the substrate concentration in the presence of the inhibitor.

Conclusion

These application notes and protocols provide a robust framework for the systematic evaluation of this compound as a novel anti-browning agent. By following these methodologies, researchers can obtain reliable and reproducible data to support the development of effective solutions for the food preservation industry. Further studies may be required to assess the stability, safety, and sensory impact of this compound in various food matrices.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning - Future Food Systems [futurefoodsystems.com.au]

- 3. Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyphenol oxidase - Wikipedia [en.wikipedia.org]

- 5. Polyphenol Oxidase Enzymes Cause Browning of Fruit and Vegetables – Plants Rule [plantsrule.com]

Application Notes and Protocols for the Control of Melanosis in Crustaceans Using Polyphenol Oxidase (PPO) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound designated "Ppo-IN-3" did not yield any results in the scientific literature. Therefore, these application notes focus on well-characterized and widely used inhibitors of crustacean polyphenol oxidase (PPO), with a primary focus on 4-hexylresorcinol (4-HR) and a discussion of plant-derived polyphenols as effective alternatives for controlling melanosis.

Introduction to Melanosis in Crustaceans

Melanosis, commonly known as "blackspot," is a significant quality concern in the crustacean industry, affecting species such as shrimp, prawns, crabs, and lobsters. This condition is characterized by the formation of dark pigments on the shell and in the muscle tissue, leading to consumer rejection and substantial economic losses. It is important to note that melanosis is a natural enzymatic process and is not associated with microbial spoilage; however, its appearance is aesthetically undesirable.[1]

The biochemical process of melanosis is initiated by the enzyme polyphenol oxidase (PPO).[2] PPO is a copper-containing enzyme that catalyzes the oxidation of phenolic compounds, such as tyrosine, which are naturally present in the hemolymph of crustaceans.[3] This enzymatic reaction produces quinones, highly reactive molecules that subsequently polymerize to form the dark melanin pigments responsible for blackspot.[1]

Mechanism of Action of PPO Inhibitors

The primary strategy for controlling melanosis is the inhibition of PPO activity. Traditionally, sulfiting agents like sodium metabisulfite have been employed for this purpose. However, due to concerns about allergic reactions in consumers and increasing regulatory restrictions, there has been a significant shift towards safer alternatives.[4]

4-Hexylresorcinol (4-HR)

4-Hexylresorcinol has emerged as a highly effective and safe alternative to sulfites for preventing melanosis. It is approved as a food additive in numerous countries and is recognized for its potent PPO-inhibiting properties. 4-HR acts as a slow-binding inhibitor of PPO, indicating a strong and stable interaction with the enzyme. It binds to the active site of the PPO enzyme, preventing it from interacting with its phenolic substrates. This action effectively blocks the enzymatic pathway leading to the formation of quinones and subsequent melanin production.

Plant Polyphenols

Extracts from various plants are rich in polyphenolic compounds that have demonstrated significant PPO inhibitory activity. These natural compounds are gaining interest as safe and effective anti-melanosis agents. Their mechanisms of inhibition can include:

-

Chelating the copper ions in the active site of the PPO enzyme, rendering it inactive.

-

Acting as competitive inhibitors by binding to the active site of the enzyme.

-

Reducing the intermediate quinones back to diphenols, thus preventing their polymerization into melanin.

Quantitative Data on PPO Inhibitor Efficacy

The following tables summarize the efficacy of different PPO inhibitors in controlling melanosis in crustaceans.

Table 1: Comparison of Residual Levels of 4-Hexylresorcinol and Sodium Metabisulfite in Shrimp Muscle.

| Treatment | Concentration | Mean Residual Concentration (mg/kg) |

| 4-Hexylresorcinol | 2.5% | 1.04 ± 1.25 |

| Sodium Metabisulfite | 4% | 75.44 ± 17.39 |

| Data from a study on Penaeus vannamei, demonstrating significantly lower residual levels of 4-HR compared to sodium metabisulfite. |

Table 2: Efficacy of 4-Hexylresorcinol in Inhibiting Melanosis in Mediterranean Sea Shrimp (Parapaeneus longirostris).

| 4-HR Concentration (mg/kg of shrimp) | Efficacy |

| 25 | Moderate inhibition |

| 50 | Good inhibition |

| 100 | Marked inhibition, effective for up to 10 days |

| This study highlights the dose-dependent efficacy of 4-HR in preventing blackspot. |

Table 3: Recommended Application Parameters for 4-Hexylresorcinol.

| Parameter | Recommended Value | Notes |

| Concentration | 40-50 mg/L (0.005%) | Effective for dipping solutions. |

| Treatment Time | 2 minutes | Sufficient for effective PPO inhibition. |

| Solution Temperature | Chilled (0-4 °C) | Maintained in iced water to preserve shrimp quality. |

| Application Point | Immediately post-harvest | Crucial for preventing the initial enzymatic reactions. |

Experimental Protocols

Protocol for PPO Extraction from Crustacean Cephalothorax

This protocol describes the extraction of crude PPO from shrimp cephalothorax for subsequent activity and inhibition assays.

-

Sample Preparation: Weigh 250 g of fresh or frozen shrimp cephalothorax and place it in a clean glass beaker.

-

Homogenization: Add 500 mL of ice-cold 0.1 M phosphate buffer (pH 6.8). Homogenize the mixture using a blender or homogenizer. For enhanced extraction, the mixture can be vortexed for 3 minutes, followed by ultrasonication for 20 minutes, and another 3 minutes of vortexing.

-

Centrifugation: Transfer the homogenate to centrifuge tubes and centrifuge at 10,000 x g for 15-20 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the crude PPO extract. Keep the extract on ice at all times to maintain enzyme activity.

Protocol for PPO Activity Assay

This spectrophotometric assay measures PPO activity using L-DOPA as a substrate.

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing:

-

1.8 mL of 0.02 M L-DOPA solution (prepared in 0.067 M phosphate buffer, pH 6.8).

-

1.8 mL of 0.067 M phosphate buffer (pH 6.8).

-

-

Blank Preparation: Prepare a blank cuvette containing 1.8 mL of the L-DOPA substrate solution and 2.0 mL of phosphate buffer (pH 6.8).

-

Enzyme Addition and Incubation: Add 0.4 mL of the crude PPO extract to the reaction mixture cuvette. Mix gently and incubate at 45°C for 3 minutes.

-

Absorbance Measurement: Immediately after incubation, measure the change in absorbance at 490 nm over a defined period (e.g., every 5 seconds for 8 minutes) using a spectrophotometer. PPO activity is proportional to the rate of increase in absorbance.

Protocol for Evaluating PPO Inhibitor Efficacy

This protocol assesses the inhibitory effect of a compound (e.g., 4-hexylresorcinol or a plant extract) on PPO activity.

-

Inhibitor Preparation: Prepare stock solutions of the inhibitor at various concentrations.

-

Inhibition Assay: a. In a series of cuvettes, add the components of the PPO activity assay as described in section 4.2. b. Add a specific volume of the inhibitor stock solution to each cuvette to achieve the desired final concentrations. c. Prepare a control cuvette with no inhibitor. d. Incubate the cuvettes with the inhibitor for a predefined time (e.g., 5 minutes) at the assay temperature. e. Initiate the reaction by adding the crude PPO extract. f. Measure the absorbance as described in the PPO activity assay protocol.

-